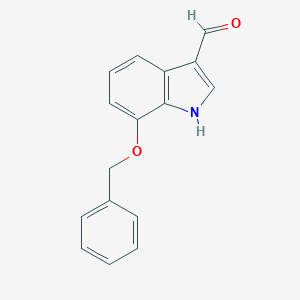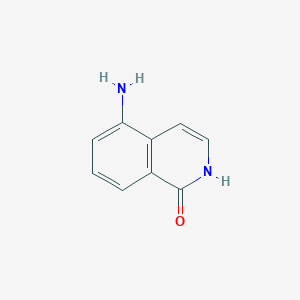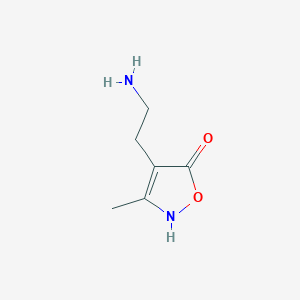
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” is a complex organic molecule. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “4-(2-Aminoethyl)” part suggests the presence of an aminoethyl group attached to the 4th carbon of the isoxazole ring .
Synthesis Analysis
While specific synthesis methods for “4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” were not found, there are general methods for synthesizing similar compounds. For instance, 2-aminothiazoles can be used as starting materials for the synthesis of diverse heterocyclic analogues with therapeutic roles .
Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
This compound serves as a precursor in synthesizing heterocyclic analogues with significant therapeutic roles. It has been utilized in creating compounds with promising antibacterial, antifungal, and anti-HIV properties. For instance, derivatives of this compound have shown efficacy against multidrug-resistant strains of bacteria and fungi, indicating its potential as a valuable resource in developing new antimicrobial agents .
Chemical Modification of Biomaterials
“4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” has been used in the chemical modification of silk fibroin. This process aims to tailor the hydrophilicity and overall structure of silk, which is crucial for various biomedical applications, such as tissue engineering and drug delivery systems .
Peptide Nucleic Acid (PNA) Monomer Synthesis
In the field of peptide nucleic acid research, which focuses on developing synthetic analogues of DNA and RNA, this compound is a key intermediate. It’s used in the synthesis of PNA monomers, which are the building blocks for creating PNA molecules that have applications in genetic diagnostics and antisense therapies .
Direcciones Futuras
While specific future directions for “4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” are not available, related compounds such as “4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)” are being studied for their potential in treating disorders associated with increased dopaminergic function, such as schizophrenia .
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one is serine proteases . Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins, and they play a crucial role in many biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the protease’s ability to cleave peptide bonds, effectively inhibiting its function .
Biochemical Pathways
The inhibition of serine proteases by 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one can affect multiple biochemical pathways. For instance, it can interfere with the digestion process, as serine proteases like trypsin and chymotrypsin play a key role in breaking down dietary proteins into amino acids . It can also impact the immune response, as certain serine proteases are involved in activating immune cells .
Pharmacokinetics
It is known to be water-soluble , which suggests it could be readily absorbed and distributed in the body. Its stability at low pH values also indicates it might resist degradation in the acidic environment of the stomach, potentially enhancing its bioavailability.
Result of Action
The inhibition of serine proteases by 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one can have various molecular and cellular effects. For example, it can prevent the breakdown of proteins into amino acids, affecting protein digestion . It can also disrupt the activation of immune cells, potentially impacting the immune response .
Action Environment
The action of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one can be influenced by various environmental factors. For instance, its stability at low pH values suggests it might be more effective in acidic environments . Additionally, its water solubility could affect its distribution in the body, potentially influencing its efficacy and stability .
Propiedades
IUPAC Name |
4-(2-aminoethyl)-3-methyl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2-3-7)6(9)10-8-4/h8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRKQUXAMSOWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

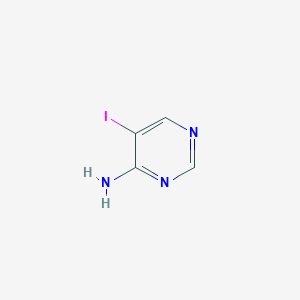



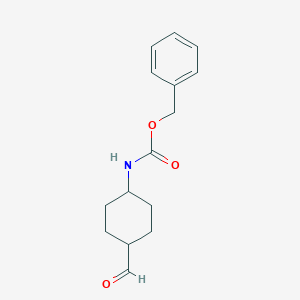
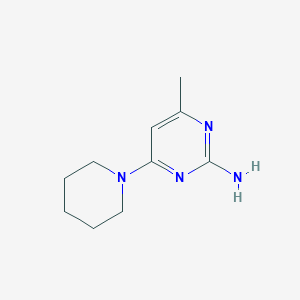
![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)

